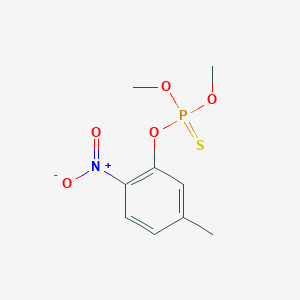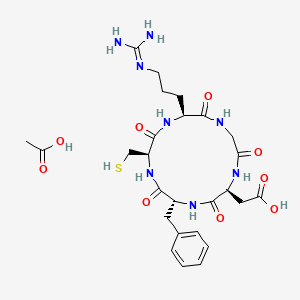![molecular formula C17H11N B14756686 Naphtho[1,2-g]quinoline CAS No. 224-89-5](/img/structure/B14756686.png)
Naphtho[1,2-g]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[1,2-g]quinoline is a heterocyclic aromatic compound characterized by a fused ring structure that includes both naphthalene and quinoline units. This compound is part of a broader class of quinoline derivatives, which are known for their diverse chemical properties and wide range of applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: Naphtho[1,2-g]quinoline can be synthesized through various methods, including multicomponent reactions and metal-free domino one-pot protocols. One efficient method involves the reaction of an aromatic aldehyde, anthracen-2-amine, and acetone or an acetophenone in tetrahydrofuran (THF) catalyzed by iodine . This method is known for its mild conditions, good to high yields, and operational simplicity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of multicomponent reactions and green chemistry approaches can be applied. These methods aim to increase atom economy and reduce the use of harmful chemicals and solvents .
化学反応の分析
Types of Reactions: Naphtho[1,2-g]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s aromatic structure and the presence of reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine, aromatic aldehydes, and anthracen-2-amine. The reactions are typically carried out in solvents like THF under reflux conditions .
Major Products Formed: The major products formed from these reactions include various naphthoquinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Naphtho[1,2-g]quinoline and its derivatives have significant applications in scientific research. These compounds are used in the synthesis of π-conjugated systems, which are essential in photonics and optoelectronics . Additionally, naphthoquinones, a related class of compounds, have shown potential in treating diseases such as Chagas disease due to their redox properties . In the pharmaceutical industry, these compounds are explored for their anticancer, antibacterial, and antifungal activities .
作用機序
The mechanism of action of Naphtho[1,2-g]quinoline involves its redox properties, which enable it to participate in various biological oxidative processes. The compound can undergo one-electron reduction to form semiquinones, which react rapidly with molecular oxygen to generate free radicals. Alternatively, it can undergo two-electron reduction mediated by DT-diphorase to form hydroquinone . These redox processes are crucial for the compound’s biological activities, including its anticancer and antimicrobial effects .
類似化合物との比較
Similar Compounds: Similar compounds to Naphtho[1,2-g]quinoline include other naphthoquinoline derivatives such as naphtho[2,3-f]quinoline and naphtho[1,2,3-de]quinoline-2,7-diones . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness: this compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
224-89-5 |
|---|---|
分子式 |
C17H11N |
分子量 |
229.27 g/mol |
IUPAC名 |
naphtho[1,2-g]quinoline |
InChI |
InChI=1S/C17H11N/c1-2-6-15-12(4-1)7-8-13-11-17-14(10-16(13)15)5-3-9-18-17/h1-11H |
InChIキー |
FUCWHVHYYUEKSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=NC4=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)
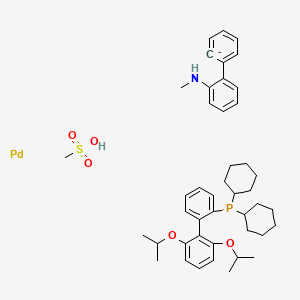
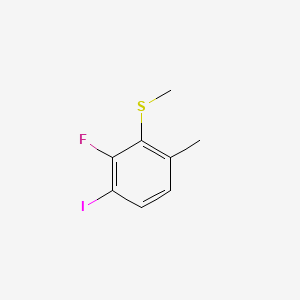


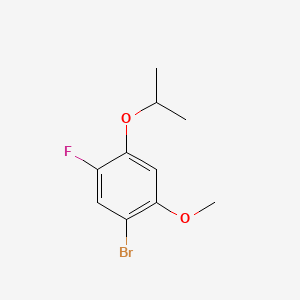
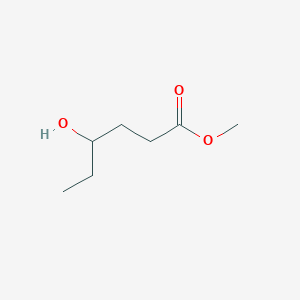

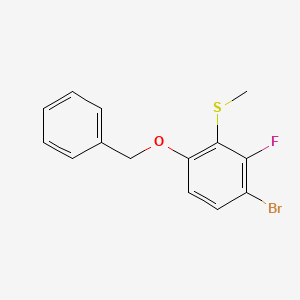
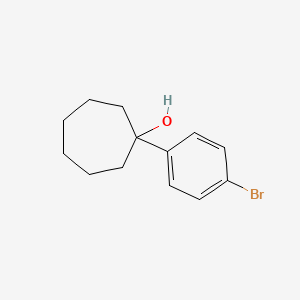
![Benzofuro[3,2-g]quinoline](/img/structure/B14756676.png)
